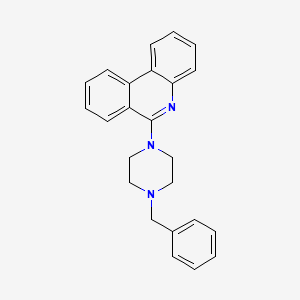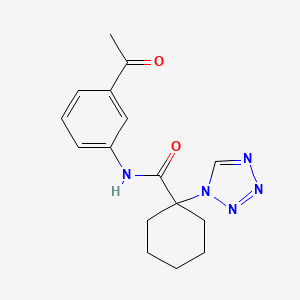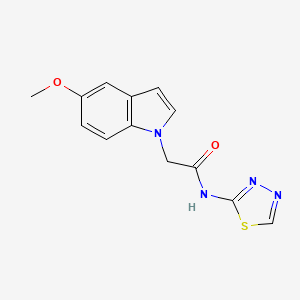![molecular formula C18H18ClNO4 B6072874 methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate](/img/structure/B6072874.png)
methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate, commonly known as MCPG, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MCPG is a competitive antagonist of metabotropic glutamate receptors, and its unique structure has made it a valuable tool for investigating the role of these receptors in various physiological processes.
作用機序
MCPG is a competitive antagonist of metabotropic glutamate receptors, meaning that it binds to the receptor site and prevents the binding of the natural ligand. This mechanism of action has made MCPG a valuable tool for investigating the role of these receptors in various physiological processes.
Biochemical and Physiological Effects:
The effects of MCPG on biochemical and physiological processes have been extensively studied. MCPG has been shown to inhibit the release of several neurotransmitters, including glutamate, dopamine, and noradrenaline. It has also been shown to modulate the activity of ion channels, leading to changes in neuronal excitability. These effects have been linked to several physiological processes, including pain perception, learning and memory, and addiction.
実験室実験の利点と制限
MCPG has several advantages for use in lab experiments. Its unique structure and mechanism of action make it a valuable tool for investigating the role of metabotropic glutamate receptors in various physiological processes. However, there are also limitations to its use. MCPG has a short half-life and is rapidly metabolized in vivo, making it difficult to use in animal studies. Additionally, its effects on other neurotransmitter systems may complicate the interpretation of results.
将来の方向性
There are several future directions for research involving MCPG. One area of interest is the role of metabotropic glutamate receptors in the development of addiction and the potential use of MCPG as a treatment for addiction. Additionally, the effects of MCPG on other neurotransmitter systems, such as the endocannabinoid system, warrant further investigation. Finally, the development of more stable analogs of MCPG may improve its utility in animal studies and allow for more detailed investigations of its effects on physiological processes.
Conclusion:
Methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate, or MCPG, is a valuable tool for investigating the role of metabotropic glutamate receptors in various physiological processes. Its unique structure and mechanism of action have made it a valuable tool for scientific research, and its potential applications in the treatment of addiction warrant further investigation. While there are limitations to its use, the development of more stable analogs may improve its utility in animal studies and allow for more detailed investigations of its effects on physiological processes.
合成法
The synthesis of MCPG involves several steps, including the reaction of 3-chlorophenylacetic acid with 3-hydroxybenzaldehyde to form a Schiff base, which is then reduced with sodium borohydride. The resulting product is then reacted with glycine methyl ester to yield MCPG. The synthesis of MCPG is a complex process that requires careful attention to detail, and its purity is critical for its use in scientific research.
科学的研究の応用
MCPG has been used extensively in scientific research to investigate the role of metabotropic glutamate receptors in various physiological processes. These receptors are involved in the regulation of neurotransmitter release, synaptic plasticity, and the modulation of neuronal excitability. MCPG has been used to study the effects of these receptors in several areas, including pain perception, learning and memory, and addiction.
特性
IUPAC Name |
methyl 2-[[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-24-18(23)11-20-17(22)10-16(12-4-2-6-14(19)8-12)13-5-3-7-15(21)9-13/h2-9,16,21H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJZPRJCIDMVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC(C1=CC(=CC=C1)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(ethylsulfonyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6072798.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6072812.png)

![N-(4-ethoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6072825.png)
![N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B6072844.png)
![N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6072848.png)

![7-(4-fluorobenzyl)-2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6072858.png)

![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-2-furanylcarbonyl)piperidine](/img/structure/B6072880.png)

![2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol](/img/structure/B6072891.png)
![N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B6072896.png)
![1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6072905.png)
